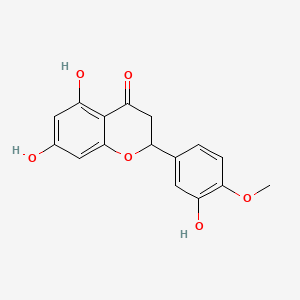

Hesperetin

Übersicht

Beschreibung

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is an ether and a member of flavonoids.

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one is a natural product found in Citrus reticulata, Citrus medica, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Herz-Kreislauf-Gesundheit

Hesperetin hat sich als kardioprotektiv erwiesen. Es kann die Morbidität und Mortalität von koronaren Herzkrankheiten reduzieren, indem es den Plasmaspiegel von Low-Density-Lipoprotein-Cholesterin (LDL-C) senkt, einem wichtigen Risikofaktor für Herz-Kreislauf-Erkrankungen .

Antioxidative Aktivität

Diese Verbindung zeigt signifikante antioxidative Aktivitäten. Es kann freie Radikale neutralisieren, die instabile Moleküle sind, die oxidativen Stress und Zellschäden verursachen können, was zu chronischen Krankheiten führen kann .

Entzündungshemmende Wirkungen

This compound hat in verschiedenen Studien entzündungshemmende Eigenschaften gezeigt. Entzündung ist eine biologische Reaktion auf schädliche Reize und kann zu verschiedenen Krankheiten führen, wenn sie chronisch wird .

Antikrebs-Eigenschaften

Die Forschung hat gezeigt, dass this compound Antikrebs-Aktivitäten hat. Es kann das Wachstum von Krebszellen hemmen und könnte als komplementäre Therapie bei der Krebsbehandlung eingesetzt werden .

Hepatoprotektive Aktivitäten

This compound zeigt auch hepatoprotektive Wirkungen, d. h. es kann helfen, die Leber vor Schäden zu schützen, die durch Toxine oder Krankheiten verursacht werden .

Antidiabetische Wirkungen

Studien deuten darauf hin, dass this compound antidiabetische Eigenschaften haben könnte, indem es den Glukosestoffwechsel beeinflusst und die Insulinempfindlichkeit verbessert .

Antimikrobielle Aktivität

This compound hat sich als antimikrobiell erwiesen, was es nützlich im Kampf gegen Infektionen durch Bakterien, Viren oder Pilze machen könnte .

Wirkmechanismus

Target of Action

Hesperetin, a flavanone class of flavonoids predominantly found in lemons and oranges , primarily targets the Microsomal Triglyceride Transfer Protein (MTP) . MTP plays a crucial role in the assembly and secretion of lipoproteins containing apolipoprotein B (apoB), which are responsible for carrying cholesterol and triglycerides in the body .

Mode of Action

This compound interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing MTP activity . Additionally, this compound seems to upregulate the Low-Density Lipoprotein (LDL) receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

This compound affects the lipid metabolism pathway. By inhibiting ACAT genes and reducing MTP activity, it disrupts the normal assembly and secretion of apoB-containing lipoproteins . By upregulating the LDL receptor, it enhances the reuptake of these lipoproteins . These actions collectively contribute to the lowering of cholesterol levels .

Pharmacokinetics

Upon ingestion, this compound is rapidly metabolized in intestinal and liver cells, releasing smaller metabolites into the blood and urine for excretion . The bioavailability of this compound is influenced by its solubility, intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Due to its low water solubility and weak intestinal absorption, the oral bioavailability of this compound is less than 20% .

Result of Action

The primary result of this compound’s action is the reduction of cholesterol levels . It achieves this by reducing the assembly and secretion of apoB-containing lipoproteins and enhancing their reuptake . This compound may also have antioxidant, anti-inflammatory, anti-allergic, hypolipidemic, vasoprotective, and anticarcinogenic actions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its bioavailability can be quickly altered by environmental conditions such as temperature, pH, and light . Furthermore, the presence of other compounds, such as those found in a diet containing this compound, can provide cardioprotective effects and reduce the morbidity and mortality of coronary heart disease by lowering plasma levels of low-density lipoprotein-cholesterol .

Biochemische Analyse

Biochemical Properties

Hesperetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce or inhibit the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduce microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities, as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it enhances mitochondrial function and protects against reactive oxygen species-induced oxidative stress via increased CISD2 expression in human keratinocytes . It also alleviates UVB-induced damage and suppresses matrix metalloproteinase-1 expression . In addition, this compound modulates a panel of differentially expressed genes associated with mitochondrial function, redox homeostasis, keratinocyte function, and inflammation to attenuate senescence .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor . Moreover, this compound activates two known longevity-associated regulators, namely FOXO3a and FOXM1, to suppress the senescence-associated secretory phenotype .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to delay the onset of seizures triggered by kainic acid . It also contributes to the attenuation of granule cell dispersion in the kainic acid-treated hippocampus .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on NMRI mice, animals received this compound at doses of 10, 20, or 50 mg/kg . This compound at a dose of 50 mg/kg significantly increased the latency of myoclonic jerks and generalized tonic-clonic seizures .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . This compound also seems to upregulate the LDL receptor .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, this compound’s oral bioavailability is less than 20% . Therefore, a viable strategy for improving this compound oral bioavailability is the development of nanoscale drug carriers .

Subcellular Localization

This compound and quercetin have been shown to downregulate the subcellular localization of claudin (CLD)-2 in the tight junction compartment of the lateral membrane of MDCK II cells .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274404, DTXSID70859446 | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to light tan powder; Faint fatty vanillic aroma | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Soluble (in ethanol) | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

520-33-2, 69097-99-0 | |

| Record name | hesperetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hesperetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

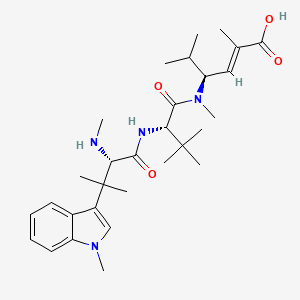

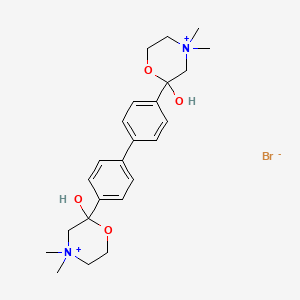

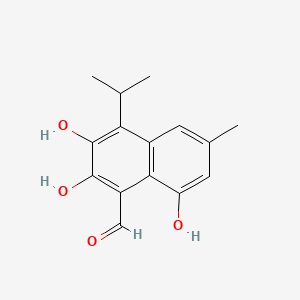

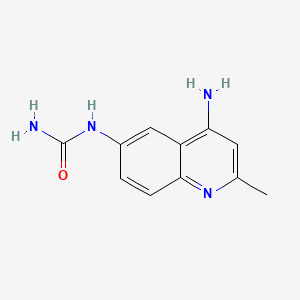

Feasible Synthetic Routes

Q1: What are the primary molecular targets of hesperetin?

A1: this compound has been shown to interact with a variety of molecular targets, impacting various cellular processes. Some key targets include:

- Enzymes: this compound demonstrates inhibitory activity against enzymes such as acetylcholinesterase [], polyphenol oxidase [], α-amylase [], and protein tyrosine phosphatase 1B (PTP1B) [].

- Signaling Pathways: Research indicates this compound can modulate signaling pathways like NF-κB [, ], PI3K/AKT [], ERK [, ], p38 MAPK [, ], and NRF2/ARE [].

- Receptors: this compound has been shown to activate estrogen receptors (ER), particularly ERα, leading to downstream effects like increased endothelial nitric oxide synthase (eNOS) expression and nitric oxide production [].

- Other Targets: this compound may also interact with other targets like heat shock protein 70 (Hsp70) [] and Chikungunya virus non-structural proteins [].

Q2: How does this compound impact oxidative stress?

A2: this compound displays potent antioxidant activity through multiple mechanisms:

- Direct Scavenging: this compound can directly scavenge reactive oxygen species (ROS) [, , , , ].

- Enhancing Antioxidant Enzymes: Studies show this compound can upregulate antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , ].

- Modulating Oxidative Pathways: this compound can influence pathways involved in oxidative stress, such as suppressing NADPH oxidase 4 [] and activating the NRF2/ARE pathway [].

Q3: What is the role of this compound in inflammation?

A3: this compound exhibits anti-inflammatory activity through the following mechanisms:

- Inhibiting Inflammatory Mediators: this compound can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , , ].

- Suppressing Inflammatory Signaling: Research demonstrates this compound's ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation [, , ].

- Reducing Adhesion Molecule Expression: this compound can decrease the expression of adhesion molecules like ICAM-1 and VCAM-1, which are involved in leukocyte recruitment and inflammation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol.

Q5: What spectroscopic data is available for this compound?

A5: Various spectroscopic techniques have been employed to characterize this compound:

- Mass Spectrometry (MS): MS techniques, particularly coupled with chromatography, are used to identify and quantify this compound and its metabolites in biological samples [, , ].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis reveals characteristic functional groups present in this compound and helps confirm its incorporation into formulations like nanoparticles [, ].

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to study the interaction of this compound with proteins like bovine serum albumin (BSA) [].

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: this compound exhibits poor bioavailability due to factors like low aqueous solubility and extensive metabolism:

- Metabolism: this compound undergoes significant first-pass metabolism, primarily via conjugation reactions like glucuronidation and sulfonation [, ]. The liver and intestines play significant roles in its metabolism [, ].

- Excretion: this compound metabolites are primarily excreted in urine [].

Q7: How does the route of administration affect this compound's bioavailability?

A7: Oral bioavailability of this compound is limited. Enzymatic modification of hesperidin to this compound-7-glucoside has been shown to enhance absorption in the small intestine and improve bioavailability compared to consuming natural hesperidin [].

Q8: What is the impact of co-administration with other flavonoids on this compound's pharmacokinetics?

A8: Co-administration of this compound with specific flavonoids has been shown to influence its metabolism and transport in Caco-2 cell monolayers, potentially affecting its bioavailability [].

Q9: What are the key in vitro models used to study this compound's biological activity?

A9: Researchers utilize various cell lines to investigate this compound's effects:

- Cancer Cells: this compound's anti-cancer properties have been studied in cell lines like A549 lung cancer cells [], MCF-7 breast cancer cells [], KB oral carcinoma cells [], and C6 glioma cells [].

- Endothelial Cells: this compound's effects on vascular function have been explored using human umbilical vein endothelial cells (HUVECs) [, ].

- Macrophages: this compound's role in inflammation and cholesterol efflux has been investigated using macrophage cell lines like RAW264.7 [, ] and THP-1 [].

- Neuronal Cells: this compound's neuroprotective potential has been studied in SH-SY5Y neuroblastoma cells [, ].

Q10: What are the main findings from in vivo studies on this compound?

A10: Animal models have been employed to evaluate this compound's therapeutic potential in various conditions:

- Neuroprotection: this compound has demonstrated protective effects in animal models of Alzheimer's disease [], Parkinson's disease [], and sciatic nerve injury [].

- Cardiovascular Health: Studies in rats suggest this compound may improve lipid profiles [], reduce cardiac inflammation and fibrosis [, ], and protect against myocardial infarction [].

- Cancer: this compound has shown anticancer effects in a rat model of colon cancer [].

- Other Effects: this compound has demonstrated protective effects in a mouse model of lipopolysaccharide-induced acute kidney injury [] and a rat model of selenite-induced cataracts [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]naphthalene-2-carboxamide](/img/structure/B1673058.png)

![(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B1673067.png)